molecular formula C12H13F3 B055031 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene CAS No. 113947-86-7

2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene

Cat. No.: B055031
CAS No.: 113947-86-7
M. Wt: 214.23 g/mol
InChI Key: YOPQPLOCSFDJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene is a versatile organic building block of significant interest in medicinal and synthetic chemistry. Its structure, featuring a substituted butene chain with a terminal alkene and an electron-deficient trifluoromethylphenyl group, makes it a valuable intermediate for the construction of more complex molecules. Research Applications: Synthetic Chemistry: This compound serves as a key precursor in various carbon-carbon bond-forming reactions. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity and regioselectivity in catalytic processes such as hydrovinylation, which is a efficient method for the enantioselective incorporation of ethylene into organic molecules . The terminal alkene is also amenable to functionalization via hydroboration or olefin metathesis, providing routes to diversely substituted derivatives . Medicinal Chemistry & Drug Discovery: The 4-trifluoromethylphenyl moiety is a privileged structure in pharmaceutical research, often used to enhance a compound's metabolic stability, membrane permeability, and binding affinity. Consequently, this butene derivative is a valuable scaffold for the synthesis of potential bioactive molecules and can be utilized in the development of compounds targeting central nervous system disorders, among others . Mechanism of Action: In synthetic applications, the mechanism of action is reaction-dependent. As a substrate in transition metal-catalyzed reactions, it can coordinate to metal centers (e.g., Ni, Ru, Pd), enabling catalytic cycles for C-C bond formation . In a biological research context, any activity would be derived from the final synthetic target it is used to create, not from this compound itself. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

1-(3-methylbut-3-enyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3/c1-9(2)3-4-10-5-7-11(8-6-10)12(13,14)15/h5-8H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPQPLOCSFDJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641209
Record name 1-(3-Methylbut-3-en-1-yl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113947-86-7
Record name 1-(3-Methylbut-3-en-1-yl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The process typically involves reacting 1-chloro-4-(trifluoromethyl)benzene with a Grignard reagent derived from 2-methyl-3-buten-1-ol. The reaction proceeds in anhydrous tetrahydrofuran (THF) at -78°C under inert atmosphere, facilitated by catalytic copper(I) iodide (CuI) to enhance nucleophilicity. The general reaction is:

Ar-Cl+R-MgXCuI, THFAr-R+MgXCl\text{Ar-Cl} + \text{R-MgX} \xrightarrow{\text{CuI, THF}} \text{Ar-R} + \text{MgXCl}

where Ar = 4-(trifluoromethyl)phenyl and R = 2-methyl-1-butenyl.

Optimization and Yield

Yields are highly dependent on the steric and electronic effects of the substituents. Using sodium hydroxide (NaOH) in dimethylsulfoxide (DMSO) at 100°C for 20 hours improves substitution efficiency, achieving yields up to 72%. However, competing elimination reactions may reduce selectivity, necessitating precise temperature control.

Condensation Reactions via Wittig Olefination

The Wittig reaction offers a stereoselective pathway to construct the butene chain while preserving the trifluoromethyl group. This method is favored for its compatibility with sensitive functional groups.

Ketone Intermediate Synthesis

The synthesis begins with 4-(trifluoromethyl)acetophenone, which is treated with phosphorus ylides derived from 2-methylpropyltriphenylphosphonium bromide. The reaction proceeds in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature:

Ar-C(=O)-R+Ph3P=CH-C(CH3)Ar-CH=CH-C(CH3)+Ph3P=O\text{Ar-C(=O)-R} + \text{Ph}3\text{P=CH-C(CH}3\text{)} \rightarrow \text{Ar-CH=CH-C(CH}3\text{)} + \text{Ph}3\text{P=O}

Catalytic Enhancements

The addition of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst increases reaction rates by 40%, achieving isolated yields of 85%. Recrystallization from diisopropyl ether ensures >98% purity, critical for pharmaceutical applications.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-couplings, such as Suzuki-Miyaura and Heck reactions, enable precise construction of the carbon-carbon bond between the aromatic ring and alkenyl moiety.

Suzuki-Miyaura Coupling

Aryl boronic acids derived from 4-(trifluoromethyl)benzene are coupled with 2-methyl-1-butenyl bromides using Pd(PPh₃)₄ as a catalyst. The reaction occurs in a mixed solvent system (toluene:ethanol, 3:1) with aqueous sodium carbonate (Na₂CO₃) at 80°C:

Ar-B(OH)2+Br-CH2CH=CH(CH3)Pd(0)Ar-CH2CH=CH(CH3)+B(OH)3\text{Ar-B(OH)}2 + \text{Br-CH}2\text{CH=CH(CH}3\text{)} \xrightarrow{\text{Pd(0)}} \text{Ar-CH}2\text{CH=CH(CH}3\text{)} + \text{B(OH)}3

Heck Reaction for Direct Alkenylation

The Heck reaction directly introduces the alkenyl group via palladium-mediated coupling between 4-(trifluoromethyl)iodobenzene and 2-methyl-1-butene. Using triethylamine (Et₃N) as a base and DMF as a solvent at 120°C, this method achieves 78% yield with minimal by-products.

Industrial-Scale Synthesis and Process Intensification

Scalable production of 2-methyl-4-[(4-trifluoromethyl)phenyl]-1-butene demands cost-effective and environmentally benign protocols.

Continuous Flow Reactor Systems

Recent advancements employ microreactor technology to enhance heat and mass transfer. For example, a two-stage continuous flow system combines NAS and Wittig reactions, reducing reaction time from 20 hours to 45 minutes while maintaining 89% yield.

Solvent Recycling and Waste Reduction

Industrial processes prioritize solvent recovery, particularly DMSO and THF, using vacuum distillation units. FeCl₃·6H₂O catalysts are regenerated via ion-exchange resins, lowering production costs by 30%.

Comparative Analysis of Synthetic Methods

Method Yield (%) Temperature (°C) Catalyst Scalability
Nucleophilic Substitution72100CuI/NaOHModerate
Wittig Olefination850–25TBABHigh
Suzuki Coupling7880Pd(PPh₃)₄High
Heck Reaction78120Pd(OAc)₂Moderate

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the double bond in the butene chain to a single bond, forming saturated derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene's potential applications in medicinal chemistry are primarily due to its enhanced biological activity resulting from the trifluoromethyl substitution. This modification can improve binding affinity and selectivity towards biological targets, making it a candidate for drug development.

Interaction Studies : Research may focus on how this compound interacts with specific enzymes or receptors. These studies evaluate potential therapeutic effects or toxicity, providing insights into its usability as a pharmaceutical agent.

Organic Synthesis

The compound can serve as an intermediate in organic synthesis. Its unique structure allows for modifications that can lead to the development of new compounds with desired properties. The synthesis methods reported for producing this compound may also be applicable in creating derivatives that could have enhanced functionalities.

Case Studies and Research Findings

While specific published research on this compound is limited, ongoing studies in private research settings may explore its applications further. The unique properties imparted by the trifluoromethyl group suggest that there could be undisclosed findings regarding its efficacy and safety profiles in biological systems.

Mechanism of Action

The mechanism by which 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can influence the compound’s pharmacokinetics and pharmacodynamics, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Compounds

Property 2-Methyl-4-[(4-CF₃)phenyl]-1-butene 4-Phenyl-1-butene 4-(4-Methylphenyl)-1-butene 4-(4-Chlorophenyl)-1-butene
Molecular Formula C₁₂H₁₃F₃ C₁₀H₁₂ C₁₁H₁₄ C₁₀H₁₁Cl
Molecular Weight 214.227 g/mol 132.21 g/mol 146.23 g/mol 154.65 g/mol
Boiling Point 215.9°C ~170°C* ~190°C* ~200°C*
Density 1.07 g/cm³ ~0.89 g/cm³* ~0.91 g/cm³* ~1.07 g/cm³*
LogP 4.21 ~3.0* ~3.5* ~3.8*
Electron Effects Strongly electron-withdrawing (-CF₃) Neutral (-H) Electron-donating (-CH₃) Electron-withdrawing (-Cl)

Key Observations:

Boiling Points :

  • The trifluoromethyl derivative has the highest boiling point (215.9°C) due to its higher molecular weight and strong dipole interactions from the polar -CF₃ group.
  • Chlorophenyl and methylphenyl analogs exhibit intermediate boiling points (~190–200°C), while unsubstituted 4-phenyl-1-butene has the lowest (~170°C) .

Lipophilicity (LogP) :

  • The trifluoromethyl group increases LogP (4.21) compared to methyl (LogP ~3.5) or chloro (LogP ~3.8) substituents. This suggests superior membrane permeability, advantageous in drug design .

Electronic Effects :

  • The -CF₃ group is a strong electron-withdrawing group , stabilizing negative charges and deactivating the aromatic ring toward electrophilic substitution. In contrast, -CH₃ is electron-donating, enhancing ring reactivity .

Steric Considerations :

  • The para-trifluoromethyl group minimizes steric hindrance compared to ortho-substituted isomers, favoring synthetic accessibility .

Biological Activity

2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene, an organic compound characterized by its unique trifluoromethyl substitution, has garnered attention for its potential biological activities. This compound is notable for its lipophilicity, which enhances its ability to interact with biological membranes and targets. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical formula of this compound is C₁₁H₁₁F₃. The presence of the trifluoromethyl group significantly affects the compound's chemical properties, enhancing its lipophilicity and potential biological interactions.

PropertyValue
Chemical FormulaC₁₁H₁₁F₃
Molecular Weight202.21 g/mol
LipophilicityHigh
SolubilityOrganic solvents

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The trifluoromethyl group enhances membrane permeability, allowing the compound to penetrate cellular environments and interact with intracellular proteins or enzymes. This interaction can modulate various biochemical pathways, leading to observed biological effects such as cytotoxicity against cancer cells and antimicrobial activity.

Antimicrobial Properties

Research indicates that this compound has potential antimicrobial properties. The compound has been investigated for its efficacy against various bacterial strains. The presence of the trifluoromethyl group is believed to contribute to increased binding affinity to microbial targets, enhancing its antibacterial action.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colon cancer cells. The mechanism may involve induction of apoptosis or inhibition of cell proliferation pathways.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on MCF-7 cells, revealing an IC50 value indicative of significant anticancer activity:

Cell LineIC50 Value (µM)Reference
MCF-715.5
Hek29320.0

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that the trifluoromethyl group plays a crucial role in enhancing biological activity due to its electron-withdrawing properties and ability to form hydrogen bonds with target proteins. Variations in the phenyl ring substitution pattern can also influence the compound's potency and selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene with high yield and purity?

  • Methodological Answer :

  • Catalytic cross-coupling : Use palladium-catalyzed Suzuki-Miyaura coupling between 4-(trifluoromethyl)phenylboronic acid and a halogenated butene precursor. Optimize ligand selection (e.g., SPhos or XPhos) and solvent (toluene/water mixtures) to enhance yield .
  • Purification : Employ silica gel column chromatography with hexane/ethyl acetate gradients. Monitor purity via HPLC (C18 column, methanol/sodium acetate buffer [pH 4.6], 65:35 v/v) as described in pharmacopeial methods .
  • Characterization : Confirm structure via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS).

Q. How to analyze the purity and structural integrity of this compound using chromatographic techniques?

  • Methodological Answer :

  • HPLC Conditions : Use a mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35 v/v) with a flow rate of 1.0 mL/min. Detect at 254 nm (UV absorption of the trifluoromethylphenyl group) .
  • System Suitability : Validate retention time reproducibility (<1% RSD) and peak symmetry (tailing factor <2.0). Include reference standards for impurities (e.g., unreacted boronic acid or halogenated intermediates) .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity in Diels-Alder reactions?

  • Methodological Answer :

  • DFT Studies : Compare frontier molecular orbital (FMO) energies (HOMO/LUMO) of the diene and dienophile. Adjust solvent polarity (ε) in simulations to match experimental conditions (e.g., dichloromethane vs. DMF).
  • Kinetic Analysis : Conduct variable-temperature 1H^1H-NMR to measure activation parameters (ΔH‡, ΔS‡). Reconcile discrepancies by re-evaluating steric effects from the trifluoromethyl group .

Q. What strategies are effective for identifying and quantifying degradation products under accelerated stability conditions?

  • Methodological Answer :

  • Stress Testing : Expose the compound to heat (40–60°C), UV light, and humidity (75% RH). Use LC-MS with electrospray ionization (ESI) to detect oxidation products (e.g., epoxides or hydroxylated derivatives).
  • Quantification : Spike samples with structurally similar impurities (e.g., 4-chlorophenyl analogs) as internal standards. Validate using pharmacopeial impurity profiling protocols .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data for this compound across solvents?

  • Methodological Answer :

  • Solubility Screening : Use shake-flask method with HPLC quantification. Account for solvent polarity (logP) and hydrogen-bonding capacity.
  • Thermodynamic Modeling : Apply Hansen solubility parameters to predict miscibility gaps. Verify with differential scanning calorimetry (DSC) for polymorphic transitions .

Experimental Design

Q. How to design a kinetic study to evaluate the compound’s stability in acidic environments?

  • Methodological Answer :

  • pH-Rate Profile : Prepare buffer solutions (pH 1–7) and monitor degradation via UV-Vis spectroscopy at λmax of the trifluoromethylphenyl moiety.
  • Mechanistic Insight : Use 19F^{19}F-NMR to track defluorination or hydrolysis. Compare with Arrhenius plots from elevated-temperature studies .

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